SKF 83566 hydrobromide

Overview

Description

SKF 83566 hydrobromide is a potent, selective D1-like dopamine receptor antagonist . It is also a weaker competitive antagonist at the vascular 5-HT2 receptor . SKF 83566 is a competitive dopamine transporter (DAT) inhibitor .

Molecular Structure Analysis

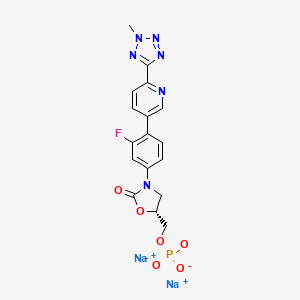

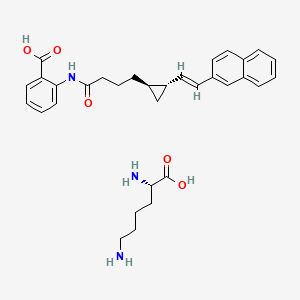

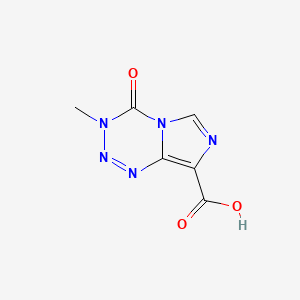

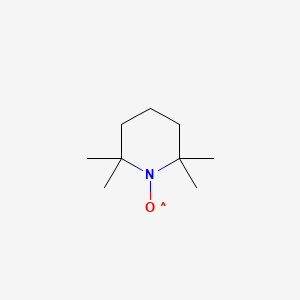

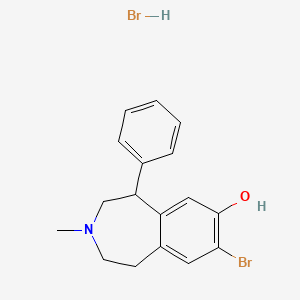

The molecular formula of SKF 83566 hydrobromide is C17H19Br2NO . The chemical name is 8-Bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrobromide .

Chemical Reactions Analysis

SKF 83566 hydrobromide is a potent and selective D1-like dopamine receptor antagonist . It also displays selective inhibition of adenylyl cyclase 2 (AC2), and is inactive against AC1 or AC5 .

Physical And Chemical Properties Analysis

The molecular weight of SKF 83566 hydrobromide is 413.15 g/mol . It is soluble in water to 5 mM, in ethanol to 25 mM, and in DMSO to 100 mM .

Scientific Research Applications

D1 Receptor Antagonist

SKF 83566 hydrobromide is a potent and selective D1-like dopamine receptor antagonist . It has a Ki value of approximately 0.4 nM for the D1 receptor , indicating its high affinity and selectivity.

Inhibition of Adenylyl Cyclase 2 (AC2)

This compound also shows selective inhibition for adenylyl cyclase 2 (AC2) over AC1 and AC5 . This makes it a valuable tool for studying the role of AC2 in various biological processes.

Dopamine Transporter (DAT) Inhibitor

SKF 83566 hydrobromide acts as a competitive dopamine transporter (DAT) inhibitor, with an IC50 of 5.7 μM . This property can be useful in research related to dopamine reuptake and related disorders.

Antagonist at the Vascular 5-HT2 Receptor

It also acts as an antagonist at the vascular 5-HT2 receptor, with a Ki value of 11 nM . This suggests potential applications in the study of vascular function and disorders.

Parkinson’s Disease Research

Due to its effects on dopamine receptors and transporters, SKF 83566 hydrobromide can be used in the research of Parkinson’s disease . It can help in understanding the role of dopamine in this disease and in the development of potential treatments.

Nicotine Craving Alleviation

Another interesting application of SKF 83566 hydrobromide is in the research of nicotine craving alleviation . Its effects on dopamine transport and receptors can provide valuable insights into the mechanisms of nicotine addiction and potential strategies for its management.

Mechanism of Action

Target of Action

SKF 83566 hydrobromide is a potent and selective antagonist of the D1-like dopamine receptor (D1DR) . The D1DR is a type of dopamine receptor that plays a crucial role in the central nervous system, influencing neurological processes such as motor control, cognition, and reward. SKF 83566 hydrobromide also acts as a weaker competitive antagonist at the vascular 5-HT2 receptor .

Mode of Action

SKF 83566 hydrobromide interacts with its targets by binding to the D1DR and vascular 5-HT2 receptor sites, inhibiting their function . This interaction results in the inhibition of these receptors, leading to changes in the downstream signaling pathways.

Biochemical Pathways

The primary biochemical pathway affected by SKF 83566 hydrobromide is the dopamine signaling pathway . By acting as an antagonist at the D1DR, SKF 83566 hydrobromide inhibits the normal function of this receptor, altering the dopamine signaling pathway. Additionally, SKF 83566 hydrobromide displays selective inhibition of adenylyl cyclase 2 (AC2) , a key enzyme in the cyclic AMP (cAMP) pathway, further impacting cellular signaling.

Pharmacokinetics

This solubility suggests that SKF 83566 hydrobromide could be well-absorbed and distributed in the body. It is also centrally active following systemic administration , indicating its ability to cross the blood-brain barrier.

Result of Action

The antagonistic action of SKF 83566 hydrobromide on the D1DR and vascular 5-HT2 receptor leads to various neurological effects in vitro and in vivo . By inhibiting the function of these receptors and the AC2 enzyme, SKF 83566 hydrobromide can alter cellular signaling and potentially impact behaviors and processes associated with these pathways, such as motor control and cognition.

Action Environment

The action, efficacy, and stability of SKF 83566 hydrobromide can be influenced by various environmental factors. For instance, the compound should be stored under desiccating conditions at room temperature . Furthermore, the compound’s solubility in different solvents suggests that its bioavailability and efficacy could be influenced by the solvent used for administration .

properties

IUPAC Name |

8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO.BrH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQJYYGODYRPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042606 | |

| Record name | SKF 83566 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SKF 83566 hydrobromide | |

CAS RN |

108179-91-5 | |

| Record name | 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)